Ethyl 2-(2-amino-4-nitrophenyl)acetate
Description
Ethyl 2-(2-amino-4-nitrophenyl)acetate is an aromatic nitro compound featuring an amino group at the ortho position and a nitro group at the para position on the phenyl ring, linked to an ethyl acetate moiety. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors or antimicrobial agents due to its electron-withdrawing (nitro) and electron-donating (amino) substituents .
Synthesis: A common synthetic route involves the alkylation of nitro-substituted phenols followed by nitro group reduction. For example, details the reduction of ethyl 2-(4-nitrophenoxy)acetate using NH4Cl/Fe in ethanol/water to yield ethyl 2-(4-aminophenoxy)acetate, a structurally similar compound .
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl 2-(2-amino-4-nitrophenyl)acetate |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-10(13)5-7-3-4-8(12(14)15)6-9(7)11/h3-4,6H,2,5,11H2,1H3 |
InChI Key |
VQYBSKKXKWBQRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-amino-4-nitrophenyl)acetate typically involves the reaction of ethyl cyanoacetate with 2-amino-4-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent esterification to yield the desired product. Common reagents used in this synthesis include sodium ethoxide or potassium carbonate as the base, and ethanol as the solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-4-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Reduction: Ethyl 2-(2,4-diaminophenyl)acetate.
Substitution: Ethyl 2-(2-halo-4-nitrophenyl)acetate or ethyl 2-(2-alkylamino-4-nitrophenyl)acetate.
Oxidation: Ethyl 2-(2-amino-4-quinonyl)acetate.
Scientific Research Applications
Ethyl 2-(2-amino-4-nitrophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving aromatic amines and nitro compounds.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-amino-4-nitrophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. Additionally, the ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the phenyl ring significantly impacts electronic properties and reactivity:
- Ethyl 2-amino-4-(3-nitrophenyl)acetate (): The nitro group at the meta position reduces steric hindrance compared to the para-substituted target compound. This positional difference alters dipole moments and hydrogen-bonding capabilities, affecting crystallinity (R factor = 0.044) .
- Ethyl 4-nitrophenylacetate (): A para-nitro isomer without the amino group. The absence of the amino group reduces solubility in polar solvents and limits its utility in redox-active applications .
Functional Group Modifications
- Ethyl 2-(2-fluoro-4-nitrophenyl)acetate (): Incorporation of fluorine at the ortho position enhances metabolic stability and lipophilicity (logP = 0.3) compared to the amino-nitro derivative, making it suitable for prodrug design .
Crystallographic and Stability Data
- Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (): Exhibits π-π interactions (center-to-center distance = 3.814 Å) and C-H⋯O hydrogen bonds, enhancing thermal stability. Similar interactions are critical for the target compound’s crystallinity .
- Ethyl 2-amino-4-(3-nitrophenyl)acetate (): Crystal packing includes symmetry operations (e.g., -x+1, -y+2, -z) stabilizing the lattice, with anisotropic displacement parameters indicating rigidity .
Data Table: Key Properties of Ethyl 2-(2-amino-4-nitrophenyl)acetate and Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
